N-(3-Chloro-2-oxopropyl)benzamide
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Overview
Description
N-(3-Chloro-2-oxopropyl)benzamide is a chemical compound belonging to the benzamide class. It is characterized by the presence of a benzamide group attached to a 3-chloro-2-oxopropyl moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-oxopropyl)benzamide typically involves the reaction of benzamide with 3-chloro-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-oxopropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(3-Chloro-2-oxopropyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an active pharmaceutical ingredient.
Industry: Used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-oxopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it can interfere with the microtubule cytoskeleton, leading to the inhibition of cell division in certain organisms .
Comparison with Similar Compounds
Similar Compounds
Zoxamide: A fungicide with a similar structure and mode of action.
Chlorantraniliprole: An insecticide with structural similarities.
Cyantraniliprole: Another insecticide with related chemical properties
Uniqueness
N-(3-Chloro-2-oxopropyl)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
70996-52-0 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-(3-chloro-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H10ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
InChI Key |
HXZBSPMCOAWTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)CCl |
Origin of Product |
United States |
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